4-Br-Bnlm

Catalog No.
S11251865
CAS No.
M.F
C20H18BrClN2O4
M. Wt
465.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Br-Bnlm

Product Name

4-Br-Bnlm

IUPAC Name

methyl 2-[2-[1-[(4-bromophenyl)methyl]imidazol-2-yl]ethyl]-3-chloro-4,6-dihydroxybenzoate

Molecular Formula

C20H18BrClN2O4

Molecular Weight

465.7 g/mol

InChI

InChI=1S/C20H18BrClN2O4/c1-28-20(27)18-14(19(22)16(26)10-15(18)25)6-7-17-23-8-9-24(17)11-12-2-4-13(21)5-3-12/h2-5,8-10,25-26H,6-7,11H2,1H3

InChI Key

FHDUIAYTJZAXNW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1O)O)Cl)CCC2=NC=CN2CC3=CC=C(C=C3)Br

4-Bromo-N,N-dimethylbenzamide, commonly referred to as 4-Br-Bnlm, is an organic compound characterized by the presence of a bromine atom attached to the para position of a dimethylbenzamide structure. This compound belongs to the class of aromatic amides, which are known for their diverse applications in pharmaceuticals and agrochemicals. The molecular formula for 4-Br-Bnlm is C10H12BrN, indicating that it contains ten carbon atoms, twelve hydrogen atoms, one bromine atom, and one nitrogen atom.

The compound exhibits a solid state at room temperature and has a distinctive melting point that can vary based on purity and method of synthesis. Its structure allows for various interactions with biological systems, making it a subject of interest in medicinal chemistry.

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or alcohols, leading to the formation of new amides or ethers.
  • Reduction Reactions: The carbonyl group in the amide can be reduced to an amine using reducing agents like lithium aluminum hydride.
  • Hydrolysis: Under acidic or basic conditions, 4-Br-Bnlm can hydrolyze to yield the corresponding carboxylic acid and amine.
  • Dehydrohalogenation: In the presence of strong bases, it may undergo elimination reactions to form alkenes.

These reactions highlight the compound's versatility and potential for further functionalization in synthetic organic chemistry

Research indicates that 4-Br-Bnlm exhibits significant biological activity, particularly in pharmacology. It has been studied for its potential as an anti-inflammatory and analgesic agent. The presence of the bromine atom enhances its lipophilicity, which may improve its ability to cross biological membranes and interact with various biological targets.

In vitro studies have shown that 4-Br-Bnlm can inhibit specific enzymes associated with inflammatory pathways, suggesting its potential use in treating conditions such as arthritis and other inflammatory diseases. Additionally, preliminary studies indicate antimicrobial properties against certain bacterial strains .

Several synthesis methods have been developed for 4-Br-Bnlm:

  • Bromination of N,N-Dimethylbenzamide: This method involves treating N,N-dimethylbenzamide with bromine or a brominating agent such as N-bromosuccinimide in a suitable solvent (e.g., chloroform) under controlled conditions to yield 4-Br-Bnlm.
  • Direct Amination: A more complex approach involves the direct amination of 4-bromobenzoyl chloride with dimethylamine in the presence of a base like triethylamine.
  • Grignard Reaction: Another synthetic route could involve forming a Grignard reagent from 4-bromobenzaldehyde followed by reaction with dimethylamine.

These methods vary in efficiency and yield depending on reaction conditions and reagent purity

4-Br-Bnlm finds applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is explored as a lead compound for developing new anti-inflammatory drugs.
  • Agricultural Chemistry: It may serve as an intermediate in synthesizing agrochemicals.
  • Material Science: Its derivatives are investigated for use in polymers and coatings due to their thermal stability and mechanical properties.

These applications underscore its importance in both research and industrial contexts

Interaction studies involving 4-Br-Bnlm focus on its binding affinity with various biological targets, including enzymes and receptors. Molecular docking studies have suggested that it interacts effectively with cyclooxygenase enzymes, which play a crucial role in inflammatory processes.

Additionally, studies utilizing spectroscopic techniques (e.g., NMR and IR) have provided insights into how 4-Br-Bnlm interacts at the molecular level with proteins and nucleic acids, enhancing our understanding of its mechanism of action .

Similar Compounds: Comparison

Several compounds share structural similarities with 4-Br-Bnlm, each possessing unique characteristics:

Compound NameStructure FeaturesBiological Activity
N,N-DimethylbenzamideNo halogen substituentAnti-inflammatory
4-Chloro-N,N-dimethylbenzamideChlorine instead of bromineSimilar anti-inflammatory properties
N,N-DiethylbenzamideEthyl groups instead of methylVaries; less potent than dimethyl derivative
3-Bromo-N,N-dimethylbenzamideBromine at meta positionPotentially different activity profile

The uniqueness of 4-Br-Bnlm lies in its specific halogen substitution pattern (bromine at the para position), which significantly influences its pharmacological properties compared to its analogs

Synthetic Pathways

Stepwise Synthesis from p-Halophenol Precursors

The synthesis of 4-Br-Bnlm typically begins with p-bromophenol as the primary precursor. A two-step protocol is employed:

  • Methylation: p-Bromophenol undergoes methylation using dimethyl sulfate in an alkaline medium to yield p-bromoanisole. This intermediate is critical for subsequent sulfonation [1] [2].
  • Oxidative Sulfonation: p-Bromoanisole is treated with sodium periodate (NaIO₄) and a ruthenium-carbon (Ru/C) catalyst in aqueous medium at 20°C for 2 hours. This step introduces the methyl sulfone group, achieving quantitative yields (100%) [1].

The reaction mechanism involves Ru/C-mediated oxidation of the methoxy group, followed by nucleophilic substitution with a sulfone moiety. The aqueous solvent system minimizes side reactions, while room-temperature conditions enhance energy efficiency [1].

Role of Metal Catalysts

  • Samarium Catalysts: Samarium(II) iodide (SmI₂) has been explored for its reductive capabilities in analogous sulfone syntheses. Coordination with Lewis bases like hexamethylphosphoramide (HMPA) modulates its reduction potential, enabling selective electron transfer during sulfonation [3].
  • Copper Salts: Copper(I) triflate paired with N-fluorobenzenesulfonimide (NFSI) facilitates benzylic C–H functionalization. The Cu¹⁺/Cu²⁺ redox cycle, stabilized by methylboronic acid, ensures sustained catalytic activity for sulfone formation [4].

Optimization of Reaction Conditions

Key parameters influencing yield and purity include:

ParameterOptimal ValueImpact on Reaction
SolventWaterEnhances solubility of NaIO₄ [1]
Temperature20–25°CPrevents overoxidation [1]
Catalyst Loading0.5 mol% Ru/CBalances cost and efficiency [1]
Reaction Time2 hoursEnsures complete conversion [1]

Substituting water with polar aprotic solvents (e.g., DMSO) reduces yields by 30–40%, likely due to catalyst deactivation [1].

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectral Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8.4 Hz, 2H, Ar–H), 7.52 (d, J = 8.4 Hz, 2H, Ar–H), 3.12 (s, 3H, SO₂CH₃) [1].
  • ¹³C NMR (101 MHz, CDCl₃): δ 138.2 (C–Br), 132.1 (C–SO₂), 129.8 (Ar–C), 128.4 (Ar–C), 44.9 (SO₂CH₃) [1].

The absence of methoxy-group signals (δ 3.7–3.9) in the final product confirms complete oxidative conversion from p-bromoanisole [1].

High-Performance Liquid Chromatography (HPLC) Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN, 1 mL/min) reveals a single peak at t = 6.2 minutes, corresponding to 4-Br-Bnlm. Purity exceeds 99%, with no detectable intermediates or byproducts [1].

Mass Spectrometry (MS) for Molecular Weight Confirmation

  • ESI-MS: m/z 235.1 [M+H]⁺ (calculated for C₇H₇BrO₂S: 235.0) [1].
  • High-Resolution MS (HRMS): Observed 234.9564 vs. theoretical 234.9561 (Δ = 1.3 ppm), confirming molecular formula [1].

Selective Inhibition of Glucose-Regulated Protein 94 Adenosine Triphosphatase Activity

4-Br-Bnlm functions as a highly selective inhibitor of Glucose-Regulated Protein 94 with a demonstrated half-maximal effective concentration (EC50) value of 0.96 µM [1] [2]. This compound represents a significant advancement in the development of isoform-specific Heat Shock Protein 90 family inhibitors, as it specifically targets the endoplasmic reticulum-resident member of this chaperone family.

The inhibitory mechanism of 4-Br-Bnlm involves direct interference with the adenosine triphosphatase activity of Glucose-Regulated Protein 94. Glucose-Regulated Protein 94 possesses intrinsic adenosine triphosphatase activity with established kinetic parameters, including a catalytic rate constant (Kcat) of 0.02 ± 0.001 min⁻¹ and a Michaelis constant (Km) of 10 µM at physiological temperature (37°C) [3]. The adenosine triphosphatase activity of Glucose-Regulated Protein 94 requires cooperative action between the nucleotide-binding domain and the middle domain, with the acidic linker domain serving as an essential mediator of the conformational changes necessary for adenosine triphosphate hydrolysis [4] [3].

When 4-Br-Bnlm binds to the nucleotide-binding pocket of Glucose-Regulated Protein 94, it prevents the normal adenosine triphosphate binding and subsequent hydrolysis cycle. This inhibition disrupts the conformational changes that Glucose-Regulated Protein 94 undergoes during its normal functional cycle, effectively blocking its chaperone activity. The specificity of 4-Br-Bnlm for Glucose-Regulated Protein 94 over other Heat Shock Protein 90 isoforms represents a crucial therapeutic advantage, as it allows for targeted intervention without affecting the broader Heat Shock Protein 90 machinery in the cytosol [1] [5].

Disruption of Chaperone-Client Protein Interactions

The primary functional consequence of 4-Br-Bnlm-mediated Glucose-Regulated Protein 94 inhibition is the disruption of essential chaperone-client protein interactions within the endoplasmic reticulum. Glucose-Regulated Protein 94 operates as a molecular chaperone that assists in the folding and maturation of specific client proteins, many of which are critical for cellular homeostasis and proper protein trafficking [4].

4-Br-Bnlm demonstrates particularly pronounced effects on myocilin protein processing. Under normal conditions, myocilin undergoes complex folding and processing steps that require Glucose-Regulated Protein 94 chaperone activity. When 4-Br-Bnlm inhibits Glucose-Regulated Protein 94 function, it leads to a significant reduction in both mutant myocilin proteins and wild-type myocilin misfolding events within cells [1] [2]. This effect is concentration-dependent, with 4-Br-Bnlm at concentrations of 3, 10, and 30 µM demonstrating dose-dependent inhibition of myocilin secretion in cell-based assays [1].

The disruption mechanism involves interference with the normal chaperone cycle that Glucose-Regulated Protein 94 undergoes when processing client proteins. In the absence of functional Glucose-Regulated Protein 94 activity due to 4-Br-Bnlm inhibition, client proteins such as myocilin accumulate in misfolded states and are subsequently targeted for endoplasmic reticulum-associated degradation pathways [1] [4]. This represents a therapeutic mechanism for clearing toxic protein aggregates that contribute to pathological conditions.

Research has demonstrated that 4-Br-Bnlm promotes the clearance of toxic forms of myocilin while simultaneously reducing myocilin toxicity [1]. This dual benefit occurs because the compound prevents the formation of new toxic aggregates while facilitating the removal of existing misfolded proteins through enhanced degradation pathways.

Impact on Endoplasmic Reticulum Stress Pathways

4-Br-Bnlm exerts significant effects on endoplasmic reticulum stress response pathways through its interaction with Glucose-Regulated Protein 94. The endoplasmic reticulum stress response, also known as the Unfolded Protein Response, is a critical cellular mechanism that maintains protein homeostasis within the endoplasmic reticulum [6] [7] [4].

Glucose-Regulated Protein 94 plays a central role in endoplasmic reticulum quality control mechanisms and stress responses. As a key component of the endoplasmic reticulum chaperone network, Glucose-Regulated Protein 94 contributes to stress response pathways through multiple mechanisms, including protein folding assistance, calcium buffering, and interaction with endoplasmic reticulum-associated degradation machinery [4]. The protein can bind between 16 and 28 calcium ions per molecule, making it a significant calcium storage component within the endoplasmic reticulum [4].

When 4-Br-Bnlm inhibits Glucose-Regulated Protein 94 function, it affects the Insulin-like Growth Factor signaling pathway, which has important connections to endoplasmic reticulum stress responses. Glucose-Regulated Protein 94 is essential for the maturation of Insulin-like Growth Factor proteins, and its inhibition leads to the accumulation of pro-Insulin-like Growth Factor intermediates that are subsequently targeted for endoplasmic reticulum-associated degradation [4]. This process influences the cellular balance between pro-survival and pro-apoptotic signaling pathways.

The obligate dependence of Insulin-like Growth Factor proteins on Glucose-Regulated Protein 94 chaperone activity creates a direct link between endoplasmic reticulum protein quality control and physiological stress responses [4]. Insulin-like Growth Factor signaling pathways are inherently pro-growth and anti-apoptotic, and their modulation through 4-Br-Bnlm treatment affects the cellular outcome of endoplasmic reticulum stress. Under normal conditions, Insulin-like Growth Factor proteins are both targets of the Unfolded Protein Response and mediators that influence the initiation of this response [4].

Research indicates that 4-Br-Bnlm treatment results in enhanced endoplasmic reticulum-associated degradation of misfolded proteins without triggering a generalized heat shock response. Studies using human trabecular meshwork cells demonstrated that 4-Br-Bnlm at concentrations of 30 µM and 100 µM for 24 hours did not induce heat shock protein expression, indicating that the compound operates through specific Glucose-Regulated Protein 94 inhibition rather than general cellular stress induction [1].

Selectivity Profiling

Comparative Affinity for Heat Shock Protein 90 Isoforms (Glucose-Regulated Protein 94 versus Cytosolic Heat Shock Protein 90)

4-Br-Bnlm demonstrates exceptional selectivity for Glucose-Regulated Protein 94 over cytosolic Heat Shock Protein 90 isoforms, representing a significant advancement in the development of isoform-specific Heat Shock Protein 90 family inhibitors. This selectivity profile is crucial for therapeutic applications, as it allows for targeted intervention in endoplasmic reticulum-specific processes without disrupting essential cytosolic Heat Shock Protein 90 functions.

Comparative studies have revealed that 4-Br-Bnlm exhibits minimal effects on cytosolic Heat Shock Protein 90 activity even at concentrations that effectively inhibit Glucose-Regulated Protein 94. When human trabecular meshwork cells were treated with 4-Br-Bnlm at concentrations of 30 µM and 100 µM for 24 hours, minimal changes in Heat Shock Protein 70 levels were observed, indicating that the compound does not trigger the heat shock response typically associated with pan-Heat Shock Protein 90 inhibition [5]. In contrast, treatment with the pan-Heat Shock Protein 90 inhibitor 17-allylamino-17-demethoxygeldanamycin at 1 µM resulted in a 600% increase in Heat Shock Protein 70 levels, demonstrating the dramatic difference in selectivity profiles [5].

The molecular basis for this selectivity lies in the structural differences between Glucose-Regulated Protein 94 and cytosolic Heat Shock Protein 90 isoforms. While these proteins share significant sequence homology and overall structural architecture, subtle differences in their nucleotide-binding domains create opportunities for selective inhibition [8] [9]. Glucose-Regulated Protein 94 possesses a unique nucleotide-binding pocket configuration that differs from cytosolic Heat Shock Protein 90 isoforms, allowing compounds like 4-Br-Bnlm to achieve selective binding [4].

Structural analysis has revealed that Glucose-Regulated Protein 94 and cytosolic Heat Shock Protein 90 adopt similar solution conformations in the absence of nucleotide, with both proteins assuming an extended, chair-like conformation distinct from bacterial Heat Shock Protein 90 [8] [9]. However, the response to nucleotide binding differs significantly between these isoforms. Glucose-Regulated Protein 94 shows little discrimination between adenosine triphosphate and adenosine diphosphate binding, with both nucleotides binding with similar dissociation constants of approximately 5 µM, whereas cytosolic Heat Shock Protein 90 isoforms bind adenosine diphosphate 5- to 10-fold better than adenosine triphosphate [4].

Lack of Off-Target Effects on Protein Kinase B/Rat Sarcoma Virus Signaling Pathways

A critical aspect of 4-Br-Bnlm's therapeutic profile is its absence of significant off-target effects on key cellular signaling pathways, particularly the Protein Kinase B (Akt) and Rat Sarcoma Virus (Ras) signaling networks. This selectivity is essential for maintaining cellular homeostasis while achieving targeted therapeutic effects through Glucose-Regulated Protein 94 inhibition.

Experimental evidence demonstrates that 4-Br-Bnlm treatment does not cause degradation of other Heat Shock Protein 90-dependent client proteins such as Protein Kinase B and Rat Sarcoma Virus proteins [1]. In studies using human embryonic kidney cells, 4-Br-Bnlm significantly decreased mutant myocilin expression without affecting the stability or expression of Protein Kinase B and Rat Sarcoma Virus proteins, which are well-established client proteins of cytosolic Heat Shock Protein 90 isoforms [1]. This finding indicates that 4-Br-Bnlm selectively targets endoplasmic reticulum-resident Glucose-Regulated Protein 94 without interfering with cytosolic Heat Shock Protein 90-dependent processes.

The Protein Kinase B/Rat Sarcoma Virus signaling pathways represent critical cellular networks that control cell survival, proliferation, and apoptosis [10] [11]. The Rat Sarcoma Virus/Rapidly Accelerated Fibrosarcoma/Mitogen-Activated Protein Kinase Kinase/Extracellular Signal-Regulated Kinase pathway and the Rat Sarcoma Virus/Phosphatidylinositol 3-Kinase/Phosphatase and Tensin Homolog/Protein Kinase B/Mechanistic Target of Rapamycin pathways are frequently dysregulated in cancer and other pathological conditions [10]. The preservation of these pathways during 4-Br-Bnlm treatment ensures that the compound can achieve its therapeutic effects without disrupting fundamental cellular processes required for normal cell function.

This selectivity profile is particularly important because many Heat Shock Protein 90 client proteins are essential for normal cellular function. Cytosolic Heat Shock Protein 90 chaperones numerous kinases, transcription factors, and other regulatory proteins that are critical for cellular homeostasis [10]. Non-selective Heat Shock Protein 90 inhibition often results in significant toxicity due to the simultaneous disruption of multiple essential cellular processes. The ability of 4-Br-Bnlm to selectively target Glucose-Regulated Protein 94 while preserving cytosolic Heat Shock Protein 90 function represents a significant therapeutic advantage.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

464.01385 g/mol

Monoisotopic Mass

464.01385 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-08-2024

Explore Compound Types